

Application Notes and Protocols: Formulation of Gly-His for Topical Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gly-his

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Introduction

The dipeptide Glycyl-L-Histidine (**Gly-His**) and its derivatives, such as the tripeptide **Gly-His-Lys** (GHK), are gaining significant attention in dermatology and cosmetology for their roles in tissue regeneration, anti-aging, and anti-inflammatory processes.[1][2] When complexed with copper (GHK-Cu), its biological activity is further enhanced, stimulating collagen and elastin synthesis, improving skin elasticity, and accelerating wound healing.[3][4][5] The topical delivery of these peptides, however, is challenged by the barrier function of the stratum corneum.[6][7] This document provides detailed application notes and protocols for the formulation and evaluation of **Gly-His** for effective topical delivery.

Formulation Strategies for Topical Gly-His Delivery

The successful topical delivery of **Gly-His** hinges on the formulation's ability to enhance its permeation through the skin barrier while maintaining its stability. Key strategies include the use of nanocarriers like liposomes and microemulsions, or structuring the formulation as a hydrogel.

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, making them excellent candidates for delivering

peptides like **Gly-His**.^{[8][9]} They can improve the stability of the encapsulated peptide and facilitate its penetration into the skin.^[10]

Microemulsion Formulations

Microemulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and a co-surfactant.^{[11][12]} They can enhance the topical delivery of drugs by increasing their solubility and partitioning into the skin. For a hydrophilic peptide like **Gly-His**, an oil-in-water (o/w) microemulsion is a suitable choice.^[10]

Hydrogel Formulations

Hydrogels are three-dimensional polymer networks that can hold large amounts of water, providing a soothing and hydrating base for topical formulations.^{[13][14]} They can be formulated to offer controlled release of the incorporated active ingredient.^[15]

Quantitative Data on Formulation Characterization

The following tables summarize key quantitative parameters for different **Gly-His** formulations. Note that these are representative values, and actual results will vary based on the specific composition and preparation methods.

Table 1: Physicochemical Properties of **Gly-His** Loaded Liposomes

Parameter	Value	Method of Analysis
Particle Size (nm)	150 ± 25	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.3	Dynamic Light Scattering (DLS)
Zeta Potential (mV)	-20 ± 5	Electrophoretic Light Scattering
Encapsulation Efficiency (%)	65 ± 8	Ultracentrifugation / HPLC
Drug Loading (%)	1.5 ± 0.3	Ultracentrifugation / HPLC

Table 2: Characteristics of **Gly-His** Microemulsion Formulations

Parameter	Value	Method of Analysis
Droplet Size (nm)	50 ± 10	Dynamic Light Scattering (DLS)
pH	6.5 ± 0.2	pH meter
Viscosity (cP)	100 ± 15	Viscometer
Drug Content (%)	98 ± 2	HPLC

Table 3: In Vitro Skin Permeation of **Gly-His** from Different Formulations

Formulation	Flux (Jss, µg/cm²/h)	Permeability Coefficient (Kp, cm/h x 10 ⁻³)
Aqueous Solution	0.5 ± 0.1	0.1
Liposomal Gel	2.5 ± 0.4	0.5
Microemulsion	4.0 ± 0.6	0.8
Hydrogel	1.8 ± 0.3	0.36

Experimental Protocols

Preparation of Gly-His Loaded Liposomes (Thin Film Hydration Method)

- Lipid Film Formation:** Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
- Solvent Evaporation:** Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
- Hydration:** Hydrate the lipid film with an aqueous solution of **Gly-His** in phosphate-buffered saline (PBS, pH 7.4) by rotating the flask. This process leads to the formation of multilamellar

vesicles (MLVs).

- **Size Reduction:** To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
- **Purification:** Remove the unencapsulated **Gly-His** by ultracentrifugation or dialysis.

Preparation of Gly-His o/w Microemulsion (Water Titration Method)

- **Phase Preparation:** Prepare the oil phase by selecting a suitable oil (e.g., isopropyl myristate). The aqueous phase will be a solution of **Gly-His** in water.
- **Surfactant and Co-surfactant Mixture:** Mix the surfactant (e.g., Tween 80) and co-surfactant (e.g., propylene glycol) at a predetermined ratio.
- **Microemulsion Formation:** Add the oil phase to the surfactant/co-surfactant mixture with gentle stirring. To this mixture, add the aqueous **Gly-His** solution dropwise with continuous stirring until a transparent microemulsion is formed.
- **Equilibration:** Allow the microemulsion to equilibrate at room temperature for at least 24 hours before characterization.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

- **Skin Preparation:** Use excised human or animal skin (e.g., rat, porcine). Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[\[16\]](#)
- **Receptor Medium:** Fill the receptor compartment with a suitable buffer (e.g., PBS, pH 7.4) and maintain it at 32 ± 1 °C with constant stirring.[\[7\]](#)
- **Sample Application:** Apply a known quantity of the **Gly-His** formulation to the skin surface in the donor compartment.
- **Sampling:** At predetermined time intervals, withdraw aliquots from the receptor medium and replace them with an equal volume of fresh buffer.

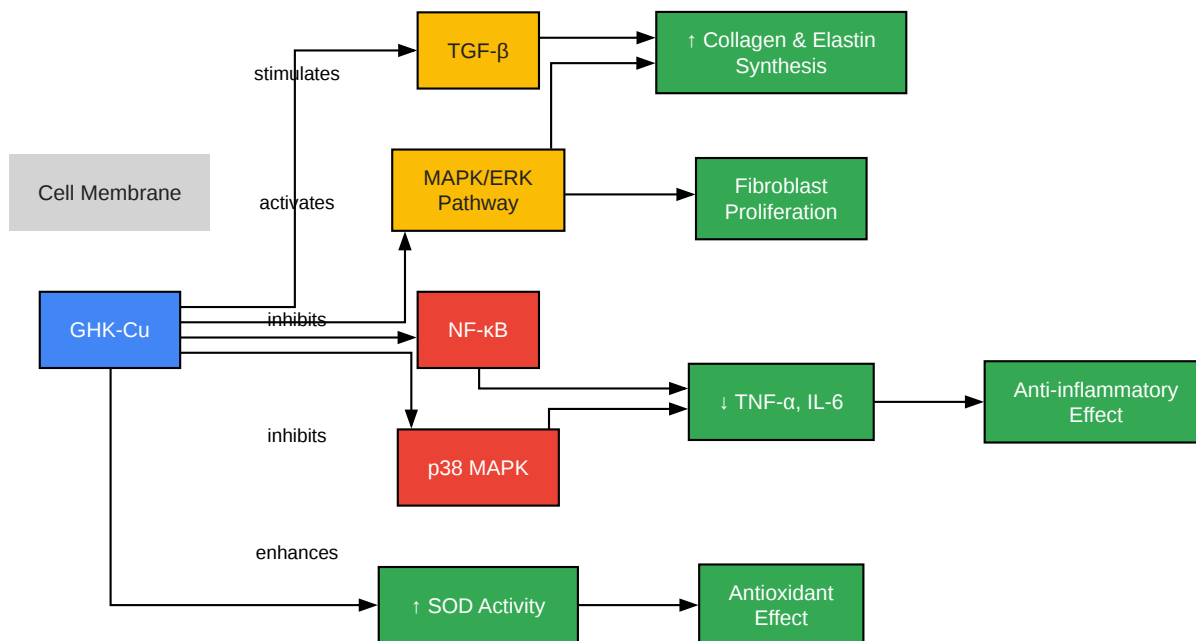
- Quantification: Analyze the concentration of **Gly-His** in the collected samples using a validated HPLC method.

HPLC Analysis of Gly-His

- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[\[2\]](#)[\[6\]](#)
 - Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[\[2\]](#)[\[6\]](#)
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210-220 nm.[\[2\]](#)
- Sample Preparation: Dilute the samples from the skin permeation study with the mobile phase before injection.
- Quantification: Create a standard curve of **Gly-His** to determine the concentration in the unknown samples.

Visualization of Pathways and Workflows

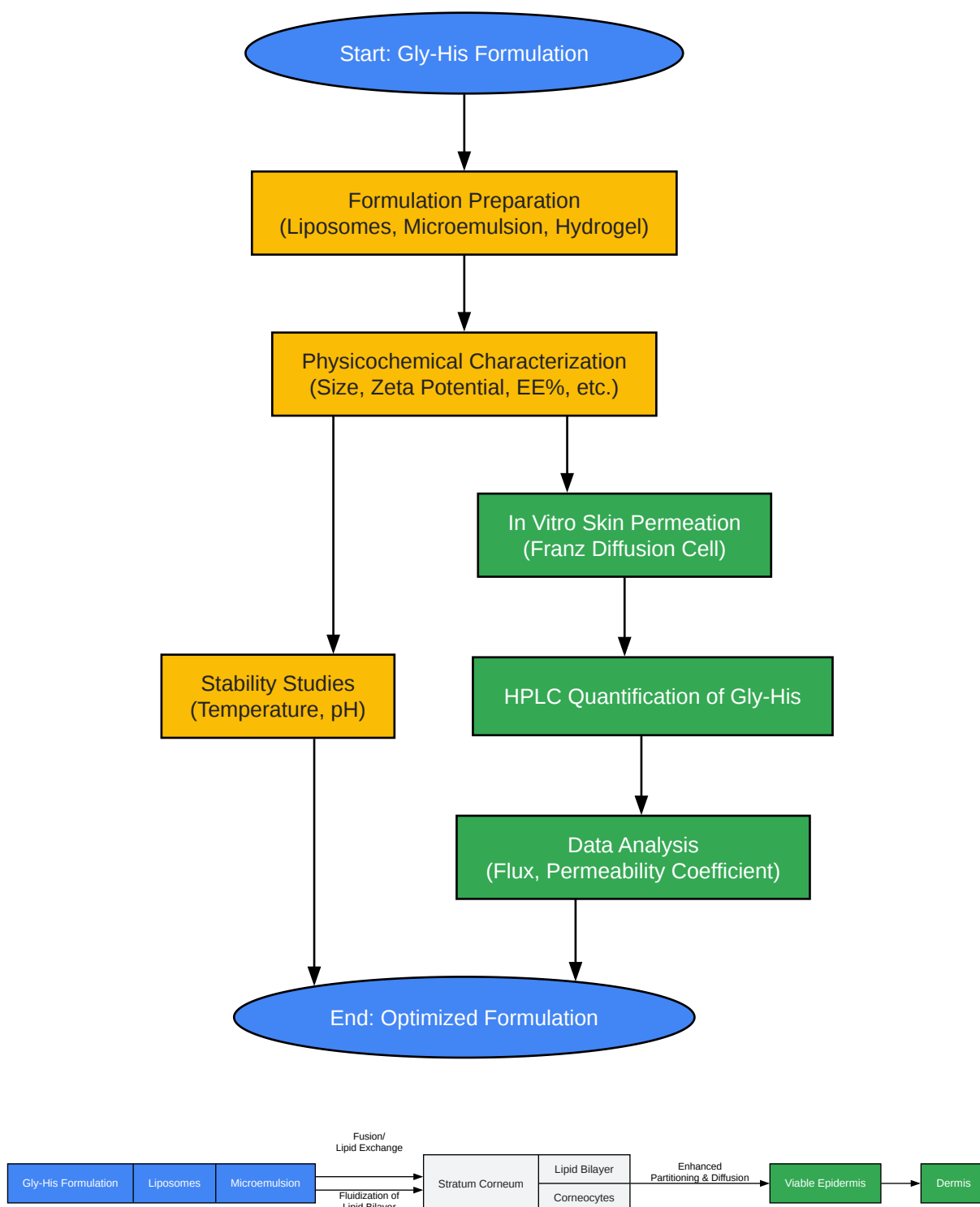
Signaling Pathways of GHK-Cu in Dermal Fibroblasts



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Caption: GHK-Cu signaling in skin regeneration and inflammation.

Experimental Workflow for Formulation and Evaluation



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- To cite this document: BenchChem. [Application Notes and Protocols: Formulation of Gly-His for Topical Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582260#formulation-of-gly-his-for-topical-delivery]

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